7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a benzyloxy group at the 7-position, a bromine atom at the 3-position, and a methyl group at the 5-position. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The compound “7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine” belongs to the class of pyrazolopyridines
Mode of Action
Many pyrazolopyridines are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolopyridines are often involved in pathways related to their biological activity .
Biochemical Analysis
Biochemical Properties
7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction with TRKs involves binding to the kinase domain, thereby inhibiting its activity and preventing downstream signaling pathways. Additionally, this compound exhibits selectivity for certain cell lines, indicating its potential for targeted therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . The inhibition of TRKs by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound can alter gene expression patterns, contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation and subsequent activation . The binding interaction is facilitated by the unique structure of this compound, which allows it to fit into the active site of the kinase. Additionally, this compound can inhibit the activity of cytochrome P450 isoforms, further influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound possesses good plasma stability, which is essential for its sustained activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized into various intermediates, which may further interact with other biomolecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells, where it accumulates in specific compartments . The distribution of this compound within tissues is influenced by its affinity for certain binding proteins, which can affect its localization and activity . These factors are important for understanding the pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a β-ketoester or a β-diketone.
Cyclization to Form the Pyrazolopyridine Core: The pyrazole intermediate is then subjected to cyclization with a suitable pyridine derivative to form the pyrazolopyridine core.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 7-position through a nucleophilic substitution reaction using a benzyloxy halide.
Bromination: The bromine atom is introduced at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).
Methylation: The methyl group is introduced at the 5-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the pyrazolopyridine core.
Coupling Reactions: The benzyloxy group can participate in coupling reactions such as Suzuki-Miyaura coupling to introduce new substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents such as arylboronic acids and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolopyridine, while Suzuki-Miyaura coupling can introduce various aryl groups at the 3-position.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Furo[2,3-b]pyridines: These compounds have a furan ring fused to the pyridine ring instead of a pyrazole ring.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities.
Uniqueness
7-(Benzyloxy)-3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the 7-position and the bromine atom at the 3-position allows for targeted modifications and functionalization, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
3-bromo-5-methyl-7-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c1-9-7-11(12-13(16-9)14(15)18-17-12)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWZPTZHWSIBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=C1)OCC3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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